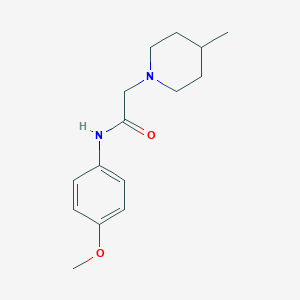
N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a methoxyphenyl group, a piperidinyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide typically involves the reaction of 4-methoxyphenylacetic acid with 4-methylpiperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl-2-(4-methyl-1-piperidinyl)acetamide.
Reduction: Formation of N-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethylamine.
Substitution: Formation of N-(4-substituted-phenyl)-2-(4-methyl-1-piperidinyl)acetamide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide can be compared with other similar compounds, such as:
N-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethanamide: Differing by the presence of an ethanamide moiety instead of an acetamide moiety.
N-(4-hydroxyphenyl)-2-(4-methyl-1-piperidinyl)acetamide: Differing by the presence of a hydroxy group instead of a methoxy group.
N-(4-methoxyphenyl)-2-(4-ethyl-1-piperidinyl)acetamide: Differing by the presence of an ethyl group instead of a methyl group on the piperidinyl ring.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12-7-9-17(10-8-12)11-15(18)16-13-3-5-14(19-2)6-4-13/h3-6,12H,7-11H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKFVDBSGILLTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B500121.png)
![3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-phenyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-8(5H)-carboxamide](/img/structure/B500123.png)
![Benzyl 8-(2-furoyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide](/img/structure/B500124.png)
![N,N-dimethyl-3-[3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B500125.png)
![diethyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B500126.png)
![N-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B500130.png)
![N-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B500131.png)
![N-phenyl-N'-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)urea](/img/structure/B500132.png)

![2-oxo-4-(3-pyridinyl)-1,5-dihydro-2H-chromeno[4,3-b]pyridine-3-carbonitrile](/img/structure/B500134.png)
![2-Oxo-4-(2-thienyl)-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B500136.png)
![Ethyl 5-(4-chloroanilino)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B500138.png)
![4-(2-Furyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B500139.png)
![Ethyl 5-[(2-chlorobenzyl)sulfanyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B500142.png)
